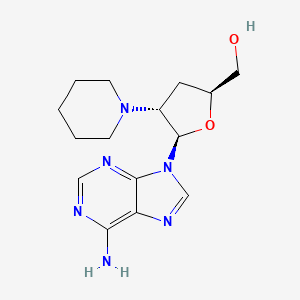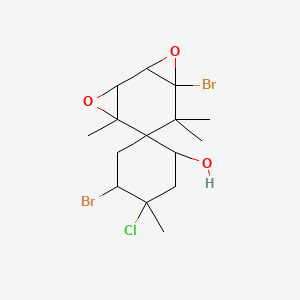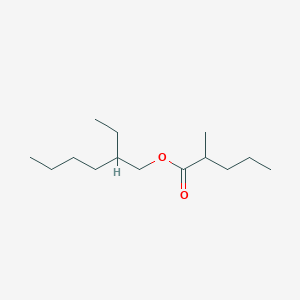
2-Ethylhexyl 2-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 17938, also known as Lactobacillus reuteri DSM 17938, is a probiotic strain derived from Lactobacillus reuteri ATCC 55730. This strain is known for its beneficial effects on gut health and immune support.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lactobacillus reuteri DSM 17938 is typically cultured under anaerobic conditions using MRS (de Man, Rogosa, and Sharpe) bacterial culture media. The strain can be microencapsulated by ionic gelation using alginate or pectin, followed by polymeric coating with whey protein concentrate or chitosan . This method ensures high cell viability and stability during processing.
Industrial Production Methods
In industrial settings, Lactobacillus reuteri DSM 17938 is produced through large-scale fermentation processes. The bacteria are grown in bioreactors under controlled conditions to optimize growth and metabolite production. The cells are then harvested, concentrated, and freeze-dried to create a stable probiotic product .
Chemical Reactions Analysis
Types of Reactions
Lactobacillus reuteri DSM 17938 undergoes various biochemical reactions, including fermentation, oxidation, and reduction. These reactions are crucial for its metabolic activities and probiotic functions.
Common Reagents and Conditions
The strain ferments carbohydrates to produce lactic acid and other metabolites. It can also produce antimicrobial substances like reuterin, which is formed through the fermentation of glycerol .
Major Products Formed
The primary products formed by Lactobacillus reuteri DSM 17938 include lactic acid, reuterin, and short-chain fatty acids (SCFAs). These metabolites play essential roles in maintaining gut health and inhibiting pathogenic bacteria .
Scientific Research Applications
Lactobacillus reuteri DSM 17938 has a wide range of scientific research applications:
Medicine: It is used to treat and prevent gastrointestinal disorders, such as acute gastroenteritis, infantile colic, and functional constipation.
Biology: The strain is studied for its role in maintaining gut microbiota balance and promoting gut health.
Food Industry: It is incorporated into functional foods and dietary supplements to enhance their probiotic content.
Mechanism of Action
Lactobacillus reuteri DSM 17938 exerts its effects through several mechanisms:
Immune Modulation: It interacts with dendritic cells and macrophages to influence cytokine production, balancing immune responses and reducing inflammation.
Gut Barrier Function: The strain adheres to the intestinal mucosa, enhancing the barrier function and preventing infections.
Antimicrobial Activity: It produces reuterin, which inhibits the growth of pathogenic bacteria.
Metabolic Activities: The strain ferments carbohydrates to produce SCFAs, which serve as an energy source for colonocytes and maintain gut health.
Comparison with Similar Compounds
Lactobacillus reuteri DSM 17938 is unique due to its robust cell wall structure, ability to produce reuterin, and strong adherence to the intestinal mucosa. Similar probiotic strains include:
Lactobacillus reuteri ATCC 55730: The parent strain of DSM 17938, known for its probiotic properties but carries transferable resistance traits.
Lactobacillus rhamnosus GG: Another well-studied probiotic strain with similar gut health benefits but different metabolic and adhesion properties.
Bifidobacterium lactis BB-12: Known for its immune-modulating effects and use in functional foods.
Lactobacillus reuteri DSM 17938 stands out due to its specific genetic and phenotypic traits, making it a valuable probiotic strain for various applications.
Properties
CAS No. |
6641-73-2 |
|---|---|
Molecular Formula |
C14H28O2 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
2-ethylhexyl 2-methylpentanoate |
InChI |
InChI=1S/C14H28O2/c1-5-8-10-13(7-3)11-16-14(15)12(4)9-6-2/h12-13H,5-11H2,1-4H3 |
InChI Key |
URLXXEYFQAJCPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)C(C)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


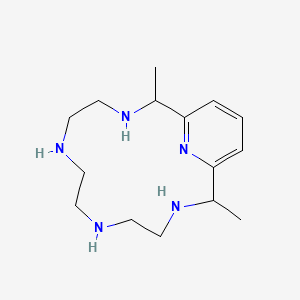
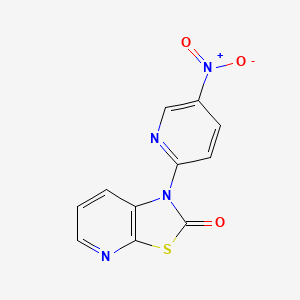
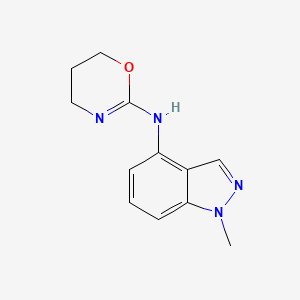
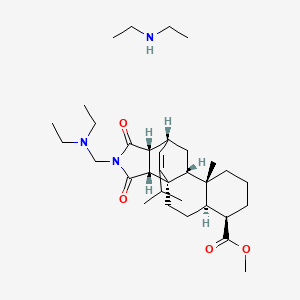

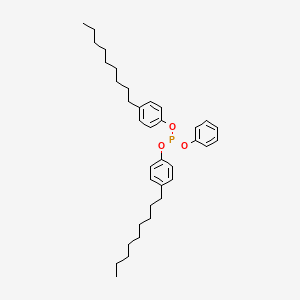
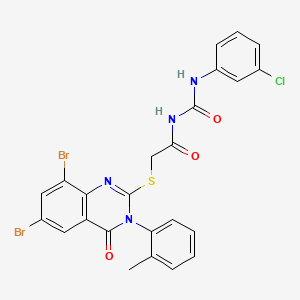
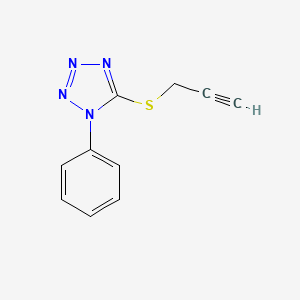
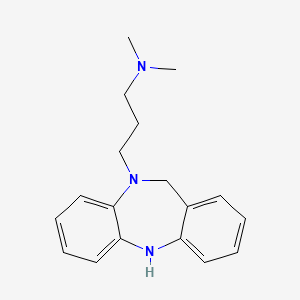
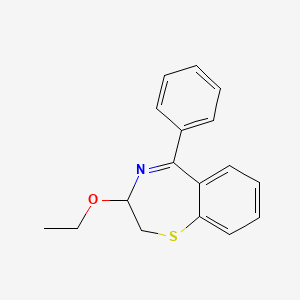
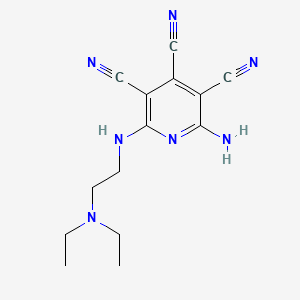
![2-[4-Chloro-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B12806183.png)
